molecular formula C7H4F2N4O2 B8019940 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine

Cat. No.: B8019940
M. Wt: 214.13 g/mol
InChI Key: JNJFREQXMFFEPO-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyrazolo[1,5-A]pyrimidine core with a difluoromethyl group at the 5-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-A]pyrimidine derivative . Alternatively, trifluoroacetic acid can be used as a solvent to predominantly form 5-difluoromethylpyrazolo[1,5-A]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group at the 3-position can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazolo[1,5-A]pyrimidines: Nucleophilic substitution leads to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry or interacting with biological membranes in agrochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine is unique due to the specific positioning of the difluoromethyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

5-(difluoromethyl)-3-nitropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N4O2/c8-6(9)4-1-2-12-7(11-4)5(3-10-12)13(14)15/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFREQXMFFEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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